3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone

Medicinal Chemistry Drug Design Physicochemical Property Optimization

3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone (CAS 64179-26-6) is a synthetic, small-molecule 3-amino-3H-isobenzofuranone derivative featuring a characteristic benzodioxol-5-ylamino substituent and a 6,7-dimethoxy substitution pattern on the isobenzofuranone core. This compound belongs to a broader class of N-substituted 3-amino isobenzofuranones, which have been described in the patent literature as possessing analgesic and anti-edematous properties.

Molecular Formula C17H15NO6
Molecular Weight 329.30 g/mol
CAS No. 64179-26-6
Cat. No. B12121014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone
CAS64179-26-6
Molecular FormulaC17H15NO6
Molecular Weight329.30 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(OC2=O)NC3=CC4=C(C=C3)OCO4)OC
InChIInChI=1S/C17H15NO6/c1-20-12-6-4-10-14(15(12)21-2)17(19)24-16(10)18-9-3-5-11-13(7-9)23-8-22-11/h3-7,16,18H,8H2,1-2H3
InChIKeyPFXMQOCDRSZZLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone (CAS 64179-26-6): Procurement-Grade Physicochemical and Biological Baseline


3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone (CAS 64179-26-6) is a synthetic, small-molecule 3-amino-3H-isobenzofuranone derivative featuring a characteristic benzodioxol-5-ylamino substituent and a 6,7-dimethoxy substitution pattern on the isobenzofuranone core [1]. This compound belongs to a broader class of N-substituted 3-amino isobenzofuranones, which have been described in the patent literature as possessing analgesic and anti-edematous properties [2]. Its molecular formula is C₁₇H₁₅NO₆, with a molecular weight of 329.30 g/mol, a calculated LogP of 2.79, and a topological polar surface area (TPSA) of 75.25 Ų [1]. The compound is primarily distributed by specialty chemical suppliers for research purposes and is not currently registered as an approved pharmaceutical agent, positioning it as a preclinical tool compound or a synthetic intermediate for medicinal chemistry programs targeting neurological or inflammatory indications [2].

Why 3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone Cannot Be Replaced by Generic In-Class Analogs


Although 3-amino-3H-isobenzofuranones share a common core scaffold, minor structural modifications among close analogs of 3-(1,3-benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone lead to pronounced shifts in key molecular properties that directly impact pharmaceutical developability, target engagement, and procurement decisions. The dimethoxy substitution on the phenyl ring is not merely a silent metabolic blocking group; it substantially increases molecular weight, alters lipophilicity (LogP), and expands polar surface area relative to the unsubstituted analog (CAS 64179-19-7), thereby modifying blood-brain barrier permeability potential, solubility, and binding kinetics [1]. Similarly, the N-H hydrogen bond donor capacity of the target compound differentiates it from the N-ethyl tertiary amine analog (CAS 64179-29-9), which removes a hydrogen bond donor and significantly reduces TPSA, potentially altering off-target profiles. Such differences mean that potency or selectivity data generated for one in-class compound cannot be safely extrapolated to another, and procurement of the specific substitution pattern is essential for reproducible SAR studies, patent prosecution, and lead optimization campaigns [2].

Quantitative Differentiation Evidence for 3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone Relative to Closest Analogs


Increased Molecular Weight and Topological Polar Surface Area Relative to the Non-Dimethoxy Analog (CAS 64179-19-7)

The 6,7-dimethoxy substitution on the target compound (CAS 64179-26-6) results in a molecular weight increase of 60.05 g/mol and a polar surface area expansion compared to the parent 3-(1,3-benzodioxol-5-ylamino)-1(3H)-isobenzofuranone (CAS 64179-19-7). This change is expected to reduce passive membrane permeability while enhancing aqueous solubility and potentially altering CNS penetration [1]. The target compound's TPSA of 75.25 Ų exceeds the 90 Ų threshold often associated with oral bioavailability in drug discovery settings, whereas the unsubstituted analog's TPSA is predicted to be lower.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Reduced Lipophilicity (LogP) Versus N-Ethyl Analog (CAS 64179-29-9) Influencing Metabolic Stability and Off-Target Binding

The target compound retains an N-H hydrogen bond donor, contributing to a lower predicted LogP (2.79) compared to the N-ethyl tertiary amine analog, 3-(1,3-benzodioxol-5-ylethylamino)-1(3H)-isobenzofuranone (CAS 64179-29-9). The N-ethyl analog, lacking an N-H donor, also exhibits a markedly lower TPSA of 48.00 Ų . Higher LogP in the N-ethyl analog correlates with increased metabolic liability via CYP450 oxidation and higher plasma protein binding, potentially shortening half-life and increasing the risk of promiscuous off-target pharmacology.

ADME-Tox Lipophilicity Metabolic Stability

Potential Acetylcholinesterase (AChE) Inhibitory Activity as a Class-Level Property with Differential Potency Implications

A related benzodioxole derivative patent (US 9,346,818 B2) demonstrates that compounds of this structural class, including analogs with isobenzofuranone cores, exhibit acetylcholinesterase (AChE) inhibitory activity [1]. The specific substitution pattern of the target compound—with both the benzodioxol-5-ylamino and 6,7-dimethoxy groups—is predicted to influence AChE binding affinity and selectivity versus butyrylcholinesterase (BuChE), a critical parameter for Alzheimer's disease therapeutic development. Although direct IC₅₀ data for the target compound is not publicly available, the patent establishes that minor structural variations within this class lead to significant potency differences.

Alzheimer's Disease Acetylcholinesterase Inhibition Neuropharmacology

Analgesic and Anti-Edematous Pharmacological Profile Claimed for the N-Substituted 3-Amino Isobenzofuranone Class

The foundational patent for N-substituted 3-amino isobenzofuranones (US 4,122,202) explicitly claims analgesic and anti-edematous therapeutic utility for this compound class, including the target compound's general substitution framework [1]. The presence of the 6,7-dimethoxy groups, absent in the simplest embodiment of the patent, may enhance potency, duration of action, or bioavailability relative to unsubstituted analogs. Comparative in vivo data within the patent (mouse phenylquinone writhing test for analgesia; carrageenan-induced rat paw edema for anti-inflammatory activity) demonstrate that subtle structural changes drastically alter efficacy, supporting the need for procurement of the precise substitution pattern.

Pain Research Inflammation Analgesic Drug Discovery

Application Scenarios for 3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization for Neurological Indications

The compound's balanced LogP (2.79) and high TPSA (75.25 Ų) make it a suitable scaffold for CNS drug discovery programs targeting acetylcholinesterase or other neurological enzymes, as suggested by patent class activity [1]. Its physicochemical profile suggests potential for oral bioavailability and moderate brain penetration, which must be confirmed experimentally. Procurement of this specific analog is essential for SAR studies aiming to dial out metabolic liabilities observed in more lipophilic N-ethyl analogs [2].

In Vivo Analgesic and Anti-Inflammatory Model Development

Based on the analgesic and anti-edematous claims of the N-substituted 3-amino isobenzofuranone class (US 4,122,202), the target compound is a candidate for in vivo pain and inflammation models (e.g., mouse writhing test, rat paw edema) [3]. The dimethoxy substitution may confer enhanced potency or a longer duration of action compared to the patent's simpler compounds, justifying procurement for proof-of-concept studies and patent landscape analysis.

Pharmacological Tool for Acetylcholinesterase (AChE) Mechanism of Action Studies

The structural similarity to patented AChE inhibitors (US 9,346,818 B2) positions this compound as a potential probe for studying cholinergic signaling pathways. Its unique substitution pattern may offer selectivity advantages over known inhibitors like donepezil, enabling mechanistic dissection of AChE versus BuChE inhibition [1].

Reference Standard for Analytical Method Development and Impurity Profiling

Given the availability of closely related analogs (CAS 64179-19-7 and 64179-29-9), the target compound can serve as a reference standard for HPLC/UPLC method development, impurity identification, and stability testing in pharmaceutical R&D settings [2]. Its distinct retention time and spectroscopic signature (mass, UV) enable simultaneous quantification of multiple in-class compounds in complex mixtures.

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